REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6]Br.[CH2:22]([NH2:26])[CH2:23][CH2:24][CH3:25].CO>O>[NH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][NH:26][CH2:22][CH2:23][CH2:24][CH3:25] |f:0.1|
|
Name
|
3-amino-4-benzyl-5-sulfamylbenzyl bromide hydrobromide
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1C=C(CBr)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred at 22°-25° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate crude (3-amino-4-benzyl-5-sulfamylbenzyl)-n-butylamine
|
Type
|
FILTRATION
|
Details
|
After filtration and recrystallization from aqueous ethanol it
|
Type
|
CUSTOM
|
Details
|
is obtained with a melting point of 141°-143° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(CNCCCC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |